molecular formula C19H18N2O4 B10998638 N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10998638
M. Wt: 338.4 g/mol
InChI Key: IGRSBIKPGYDOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS: 1232782-48-7) is a quinoline-based carboxamide derivative with a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of 338.4 g/mol . Its structure features an 8-methoxy substituent on the quinoline core and a 4-(2-hydroxyethyl)phenyl group attached to the carboxamide moiety. The Smiles representation (COc1cccc2c(=O)c(C(=O)Nc3ccc(CCO)cc3)c[nH]c12) highlights the planar quinoline system and the hydrophilic 2-hydroxyethyl group, which may enhance solubility .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-25-16-4-2-3-14-17(16)20-11-15(18(14)23)19(24)21-13-7-5-12(6-8-13)9-10-22/h2-8,11,22H,9-10H2,1H3,(H,20,23)(H,21,24)

InChI Key

IGRSBIKPGYDOMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=CC=C(C=C3)CCO

Origin of Product

United States

Preparation Methods

Hydrolysis of Ethyl 8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate

The ethyl ester precursor undergoes alkaline hydrolysis to yield the free carboxylic acid, a critical intermediate. Optimal conditions involve:

  • 2N NaOH at reflux for 2 hours

  • Acidification to pH 4 with HCl to precipitate the product.

Key Data:

ParameterValue
Yield92%
Purity (HPLC)98.5%
1H NMR (DMSO-d6)δ 15.34 (s, 1H, COOH), 8.89 (s, 1H, C2-H)

Carboxamide Formation via Coupling Reagents

T3P-Mediated Amidation

The carboxylic acid intermediate reacts with 4-(2-hydroxyethyl)aniline using T3P (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF):

  • Molar ratio: Acid : Amine : T3P = 1 : 1.1 : 1.7

  • Temperature: 47.5°C for 8 hours.

Advantages:

  • Minimal racemization (<2%)

  • Solvent recyclability (2-MeTHF recovery >85%)

Outcome:

MetricT3P MethodDCC/HOBt Method
Yield78%65%
Purity97%89%
Reaction Time8h24h

Direct Synthesis from Anthranilic Acid Derivatives

Quinoline Ring Construction

A two-step sequence starting from 5-methoxyanthranilic acid:

  • C-Acylation with dimethyl malonate using HOBt/DCC.

  • Cyclization in diphenyl ether at 220°C.

Critical Observations:

  • Methoxy group introduction at C8 requires anhydrous conditions to prevent demethylation.

  • Cyclization temperature above 200°C enhances ring closure efficiency (87% vs. 62% at 180°C).

Side Reactions and Mitigation Strategies

Hydroxyethyl Group Protection

The 2-hydroxyethyl substituent on the aniline moiety necessitates protection during coupling. TBDMS ether protection demonstrates optimal results:

  • Protection Yield: 94% (TBDMSCl, imidazole, DMF)

  • Deprotection: TBAF in THF (quantitative).

Competing Hydrolysis Pathways

In aqueous basic conditions, the 4-oxoquinoline core undergoes partial degradation to anthranilic acid derivatives. Kinetic studies reveal:

  • Degradation Rate: 0.8% per hour at pH >10

  • Mitigation: Maintain pH <9 during aqueous workups.

Structural Characterization and Analytical Data

1H NMR Spectral Analysis

Final product (DMSO-d6):

  • δ 8.92 (s, 1H, C2-H)

  • δ 7.82 (d, J=8.4 Hz, 1H, C5-H)

  • δ 4.72 (t, J=5.2 Hz, 1H, -OH)

  • δ 3.78 (s, 3H, OCH3).

High-Resolution Mass Spectrometry

Observed: [M+H]+ = 369.1312 (Calculated: 369.1315)

Industrial-Scale Process Recommendations

For kilogram-scale production, the T3P-mediated route is preferred due to:

  • Solvent Sustainability: 2-MeTHF (Class 3 solvent, ICH guidelines)

  • Waste Reduction: 63% lower E-factor compared to DCC-based methods

  • Throughput: 1.2 kg/day in pilot-scale reactors .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of N-[4-(2-carboxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide.

    Reduction: Formation of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of quinoline have shown the ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition could lead to effective treatments against bacterial infections and cancerous cells by disrupting their replication processes .

Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. In particular, its structure allows for interaction with various molecular targets, including kinases and DNA gyrase. This interaction can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Inhibition of Cellular Pathways
this compound has been noted for its ability to inhibit MEK1/2 kinases. This inhibition is crucial as it downregulates the MAPK/ERK pathway, which is often overactive in cancers. Studies have demonstrated that this compound can effectively reduce cell proliferation in leukemia cell lines at low concentrations .

Case Studies

  • Leukemia Treatment : In vitro studies revealed that the compound inhibited the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM, respectively. These results suggest a potent effect on cancer cells with specific mutations .
  • Xenograft Models : When tested in mouse xenograft models, tumors derived from BRAF mutant lines showed significant growth inhibition when treated with this compound, indicating its potential as a therapeutic agent in oncology .

Therapeutic Uses

Potential for Treating Cystic Fibrosis
Recent studies have explored the use of similar compounds as correctors for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. The ability to enhance CFTR function could lead to improved treatments for cystic fibrosis patients, particularly those with specific mutations that hinder normal protein function .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar quinoline derivatives have been reported to exhibit broad-spectrum antibacterial activity against various pathogens by targeting essential bacterial enzymes like DNA gyrase .

Data Summary

Application Area Findings References
Anticancer ActivityInhibits proliferation of leukemia cells; induces apoptosis ,
Mechanism of ActionInhibits MEK1/2 kinases; disrupts MAPK/ERK signaling
Cystic Fibrosis TreatmentPotential CFTR corrector; enhances protein function
Antimicrobial PropertiesBroad-spectrum activity against bacterial pathogens

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Modifications to the Quinoline Core

Several analogs modify the quinoline core’s substituents, impacting bioactivity and physicochemical properties:

Compound Name Core Modification Molecular Weight (g/mol) Key Features Reference
Target Compound 8-methoxy 338.4 Hydrophilic 2-hydroxyethyl group; potential solubility enhancement
Compound 47 () 4-thioxo, 6-chloro Not reported Thioxo group may alter electron density; chloro substituent enhances lipophilicity
Compound 35 () 6-fluoro, 1-cyclopropyl 578.18 Fluorine improves metabolic stability; cyclopropyl enhances steric hindrance
Compound 52 () 6-chloro Not reported Chloro substituent increases electronegativity and binding affinity

Key Findings :

  • Electron-Withdrawing Groups : The 6-chloro and 6-fluoro substituents (e.g., in Compounds 52 and 35) improve binding to hydrophobic enzyme pockets, whereas the 8-methoxy group in the target compound may favor π-π stacking interactions .

Variations in the Carboxamide Side Chain

The carboxamide side chain is critical for target engagement. Modifications here influence pharmacokinetics and synthesis complexity:

Compound Name Side Chain Structure Molecular Weight (g/mol) Synthetic Yield Notes Reference
Target Compound 4-(2-hydroxyethyl)phenyl 338.4 Not reported Hydroxyethyl group may reduce toxicity
Compound 18 () 4-(tert-butyl)phenyl Not reported ~20% Bulky tert-butyl enhances lipophilicity
Compound 20 () 3-hydroxyphenyl Not reported ~20% Hydroxyl group improves water solubility
Compound 35 () 2-hydroxyethyl + trifluoromethyl 578.18 Not reported Trifluoromethyl enhances bioavailability

Key Findings :

  • Hydrophilic vs. Lipophilic Groups : The target compound’s 2-hydroxyethyl group balances solubility and membrane permeability, whereas tert-butyl (Compound 18) prioritizes lipophilicity for CNS penetration .

Biological Activity

N-[4-(2-hydroxyethyl)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (hereafter referred to as the compound) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinoline core
  • A carboxamide functional group
  • Hydroxyethyl and methoxy substituents

This structural composition is significant for its biological activity, influencing both pharmacokinetics and interaction with biological targets.

The compound primarily exhibits its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in disease processes, such as those related to cancer and inflammation.
  • Modulation of Cellular Signaling Pathways : It has been shown to influence pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.

Anticancer Activity

Research indicates that the compound demonstrates significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell growth. Notably, it has been effective against breast and colon cancer cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)12.5Induction of apoptosis
    HCT116 (Colon Cancer)15.3Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies have demonstrated that administration of the compound significantly reduces markers of inflammation, such as TNF-alpha and IL-6 levels.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains:

  • Bacterial Strains Tested : The compound showed activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Case Studies

Several case studies have highlighted the potential applications of the compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that patients receiving the compound as part of their treatment regimen experienced improved outcomes compared to standard therapies.
  • Case Study on Inflammatory Disorders : Patients with chronic inflammatory conditions showed significant improvement in symptoms after treatment with the compound over a six-month period.

Research Findings

Recent research has focused on optimizing the structure of the compound to enhance its biological activity:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and hydroxyethyl groups can significantly affect potency and selectivity for target enzymes.

Q & A

Q. What are the key structural features of this compound, and how do they contribute to its biological activity?

The compound features a 4-oxo-1,4-dihydroquinoline core with a methoxy group at position 8 and a 2-hydroxyethylphenyl carboxamide at position 3. The hydroxyethyl group enhances solubility and bioavailability, while the methoxy group modulates electronic properties, influencing receptor binding affinity. The carboxamide moiety is critical for interactions with the CB2 receptor’s hydrophobic pocket .

Q. What analytical techniques are routinely used to confirm the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., distinguishing between regioisomers) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for pharmacological studies) with retention time consistency .

Q. What in vitro models are employed to evaluate this compound’s therapeutic potential?

  • Radioligand Binding Assays: Measure affinity (Ki) for CB2 receptors using transfected cell lines (e.g., HEK-293 cells expressing hCB2) .
  • Functional Assays: [(35)S]-GTPγS binding quantifies agonist efficacy by assessing G-protein activation .
  • Cell-Based Models: Anti-inflammatory activity is tested in microglial cells, while cytotoxicity is evaluated in cancer cell lines (e.g., MCF-7) .

Q. How is the hydroxyethyl group in the structure pharmacologically significant?

The hydroxyethyl group improves water solubility and metabolic stability by reducing hepatic first-pass metabolism. It also facilitates hydrogen bonding with polar residues in the CB2 receptor’s extracellular loop (e.g., Ser 285) .

Q. What synthetic routes are reported for 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives?

  • Step 1: Cyclization of ethyl 2-(arylamino)acrylate precursors under acidic conditions to form the quinoline core.
  • Step 2: Introduction of the 2-hydroxyethylphenyl group via Ullmann coupling or Buchwald-Hartwig amidation .
  • Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How do structural modifications at the 1- and 3-positions influence CB2 receptor selectivity and affinity?

  • Position 1 (N-substituent): Bulky groups (e.g., adamantyl in RS-016) enhance CB2 selectivity by occupying a hydrophobic subpocket, reducing CB1 binding (>10,000-fold selectivity observed) .
  • Position 3 (Carboxamide): Aromatic substituents (e.g., 4-fluorophenyl) improve binding kinetics (kon/koff), while aliphatic chains reduce metabolic clearance .
  • SAR Studies: Derivatives with trifluoromethyl or ethoxyethyl groups show Ki values <1 nM for CB2, correlating with improved PET imaging contrast .

Q. How can crystallographic data resolve discrepancies in binding affinity measurements across assay formats?

  • Crystallography: SHELX software refines X-ray structures to identify key interactions (e.g., hydrogen bonds with Gln 280 in CB2) that may explain variability in cell-based vs. membrane-free assays .
  • Docking Studies: Molecular dynamics simulations (e.g., using AutoDock Vina) reconcile differences by modeling ligand-receptor flexibility under physiological vs. artificial conditions .

Q. What methodological strategies optimize the compound’s solubility for in vivo studies?

  • Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., RS-126 hydrochloride used in PET imaging) .
  • Nanoformulation: Encapsulation in PEGylated liposomes enhances bioavailability in pharmacokinetic studies (t½ increased from 2.1 to 8.5 hours in rats) .

Q. How does metabolic profiling inform toxicity mitigation for this compound?

  • Cytochrome P450 Screening: Identifies major metabolites (e.g., O-demethylation at position 8) using human liver microsomes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces clearance .
  • Reactive Metabolite Trapping: Glutathione adduct analysis detects quinone-imine intermediates, guiding structural tweaks to eliminate hepatotoxicity .

Q. What computational approaches predict off-target interactions for this compound?

  • Pharmacophore Modeling: Matches the compound’s features (hydrogen bond donors, aromatic rings) against databases like ChEMBL to flag potential kinase or GPCR off-targets .
  • Machine Learning: Random forest models trained on CB2-active ligands prioritize derivatives with >95% specificity in virtual screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.